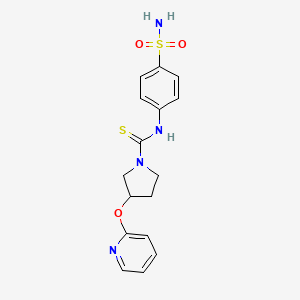![molecular formula C21H19N3O3 B7430304 ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate](/img/structure/B7430304.png)
ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate, also known as EPC, is a chemical compound that has gained significant interest in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to cell cycle arrest and apoptosis. In Alzheimer's disease, this compound has been found to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of the disease.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells. In Alzheimer's disease, this compound has been found to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of the disease. This compound has also been found to have excellent thermal stability and mechanical properties, making it suitable for use in material science.
Advantages and Limitations for Lab Experiments
Ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. It also has a unique chemical structure and mechanism of action, making it an attractive candidate for drug development and material science. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Additionally, this compound may have some toxicity concerns, and more research is needed to determine its safety profile.
Future Directions
There are several future directions for research on ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate. In medicinal chemistry, this compound could be further studied as a potential anti-cancer agent and as a treatment for Alzheimer's disease. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development. In material science, this compound could be further studied for its potential use in the development of new materials with excellent thermal stability and mechanical properties. Additionally, more research is needed to fully elucidate the mechanism of action of this compound and to determine its safety profile.
Synthesis Methods
The synthesis of ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate involves the reaction of 4-phenylpyridine-2-carboxylic acid with ethyl chloroformate, followed by the reaction with 4-aminobenzophenone. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity, making it suitable for large-scale production.
Scientific Research Applications
Ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease.
In drug discovery, this compound has been used as a lead compound for the development of new drugs. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development. This compound has also been studied for its potential use in material science. It has been found to have excellent thermal stability and mechanical properties, making it suitable for use in the development of new materials.
Properties
IUPAC Name |
ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-2-27-21(26)24-18-10-8-17(9-11-18)23-20(25)19-14-16(12-13-22-19)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTDZXJYYVZUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetamidophenyl)-2-[(1S,4S)-5-(3-methoxypropanoyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B7430240.png)
![benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate](/img/structure/B7430245.png)

![Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate](/img/structure/B7430252.png)
![N-(4-acetamidophenyl)-2-[(3,7-dimethyl-1-benzofuran-2-yl)methyl-methylamino]acetamide](/img/structure/B7430254.png)
![[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate](/img/structure/B7430261.png)
![5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-indazole](/img/structure/B7430281.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B7430282.png)

![tert-butyl N-methyl-N-[2-[5-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]propyl]carbamate](/img/structure/B7430288.png)
![N-[4-(cyclopropanecarbonylamino)phenyl]-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7430298.png)

![N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide](/img/structure/B7430302.png)
![3-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-phenylethylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7430313.png)
